N,1-bis(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N,1-bis(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is an organic compound characterized by the presence of fluorobenzyl groups attached to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-bis(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of Fluorobenzyl Groups: The fluorobenzyl groups are introduced through nucleophilic substitution reactions, where 4-fluorobenzyl bromide reacts with the triazole ring.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the triazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,1-bis(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted triazole derivatives.
Scientific Research Applications
N,1-bis(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It is used as a tool compound in biological studies to understand the interactions of triazole derivatives with various biomolecules.
Mechanism of Action
The mechanism of action of N,1-bis(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The fluorobenzyl groups enhance its binding affinity to certain proteins, while the triazole ring facilitates interactions with enzyme active sites. This compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N,1-bis(4-fluorobenzyl)-3,4,5-trimethyl-1H-pyrrole-2-carboxamide
- N,1-bis(4-fluorobenzyl)-2,3-dihydro-1H-benzo[d]imidazol-2-amine
Uniqueness
N,1-bis(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the triazole ring, which imparts distinct chemical properties and biological activities compared to other similar compounds. The fluorobenzyl groups further enhance its chemical stability and binding affinity to biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N,1-bis[(4-fluorophenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O/c18-14-5-1-12(2-6-14)9-20-17(24)16-11-23(22-21-16)10-13-3-7-15(19)8-4-13/h1-8,11H,9-10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMCZSDTJIDLMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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